1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecane-3-carboxylic acid
Description
1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecane-3-carboxylic acid is a spirocyclic compound featuring a 1-azaspiro[5.5]undecane core. This structure consists of a nitrogen-containing heterocycle (azaspiro) fused with two five-membered rings, forming a rigid bicyclic system. The tert-butoxycarbonyl (Boc) group at position 1 serves as a protective moiety for the amine, while the carboxylic acid at position 3 enhances solubility and enables further functionalization.
The synthesis of the 1-azaspiro[5.5]undecane framework was first reported by Smritilekha Bera in 2005, derived enantioselectively from D-glucose diacetonide as a precursor for histrionicotoxin alkaloids, which are neurotoxic agents isolated from poison dart frogs . The Boc-protected derivative is critical in medicinal chemistry for its stability and ease of deprotection under mild acidic conditions.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-11-12(13(18)19)7-10-16(17)8-5-4-6-9-16/h12H,4-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKQKRZVWGYNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC12CCCCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375268-05-4 | |
| Record name | 1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecane-3-carboxylic acid, with the CAS number 2375268-05-4, is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 297.39 g/mol
- Structure : The compound features a spirocyclic structure which is significant for its biological interactions.
While specific mechanisms of action for this compound are not extensively documented, similar compounds in the literature suggest potential pathways:
- Inhibition of Enzymatic Activity : Compounds with spirocyclic structures often exhibit inhibitory effects on various enzymes, potentially modulating metabolic pathways.
- Interaction with Receptors : The presence of carboxylic acid functional groups may enable interactions with receptor sites, influencing cellular signaling pathways.
Biological Activity
Research has indicated several areas where the biological activity of this compound could be relevant:
Antimicrobial Activity
Studies have shown that related spirocyclic compounds exhibit antimicrobial properties. For instance, certain azaspiro compounds have been evaluated for their effectiveness against bacterial strains, suggesting that this compound may also possess similar activity.
Cytotoxicity and Anticancer Potential
Preliminary studies have explored the cytotoxic effects of azaspiro compounds on cancer cell lines. The unique structure may contribute to selective toxicity against malignant cells while sparing normal cells.
Neuroprotective Effects
Some derivatives in this chemical class have been investigated for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
- Screening for Antimicrobial Activity : A study screened various azaspiro compounds against common pathogens. Results indicated that certain modifications to the azaspiro structure enhanced antimicrobial efficacy (Pendergrass et al., 2024) .
- Cytotoxicity Assays : A comparative analysis of azaspiro derivatives showed that compounds with similar structural features displayed IC50 values in the micromolar range against specific cancer cell lines, suggesting potential for further development (PubChem, 2023) .
- Neuroprotective Studies : In vitro studies have shown that some spirocyclic compounds can protect neuronal cells from oxidative stress, indicating a possible mechanism through which this compound may exert neuroprotective effects (Journal of Organic Chemistry, 1996) .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Variations
- Nitrogen Position : The target compound features a 1-azaspiro system, whereas analogs like 9-oxo-3-azaspiro[5.5]undecane place nitrogen at position 3 . This alters electronic properties and hydrogen-bonding capacity.
- Ring Size : Derivatives such as 2-azaspiro[3.3]heptane () exhibit smaller spiro systems, reducing steric hindrance but limiting conformational rigidity compared to [5.5] systems .
Pharmacological Relevance
- In contrast, 2-azaspiro[3.3]heptanes show promise as muscarinic agonists .
Physical and Analytical Data
- Crystallinity is a common feature among Boc-protected azaspiro compounds, meeting pharmacopeial standards for purity . Melting points and NMR profiles (e.g., δ 1.46 ppm for tert-butyl groups in ) aid in characterization .
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